2,3,5,6-Tetrachloroanisidine
Description
Contextualization within Halogenated Aromatic Compounds Research
Halogenated aromatic compounds (HACs) are a large and diverse group of chemicals characterized by an aromatic ring substituted with one or more halogen atoms. researchgate.netscirp.org Many of these compounds have been introduced into the environment through anthropogenic activities, including industrial processes and the use of pesticides. researchgate.net Due to their chemical stability, some HACs are resistant to degradation and can persist in the environment, leading to their accumulation in soil, water, and biota. scirp.org This persistence, coupled with the potential for bioaccumulation, has made HACs a significant area of environmental research. researchgate.net
Research into HACs often focuses on their environmental fate, transport, and transformation. researchgate.net This includes studying how these compounds are broken down by microorganisms or chemical processes in the environment. scirp.org Understanding these degradation pathways is crucial for developing bioremediation strategies for contaminated sites. scirp.orgacs.org 2,3,5,6-Tetrachloroanisidine is a relevant compound in this context as it is a metabolite of other more complex chlorinated compounds.
Significance of this compound as a Research Subject
The primary significance of this compound as a research subject stems from its role as a metabolite of the fungicide tecnazene (B1682734) (2,3,5,6-tetrachloronitrobenzene). oup.com Its formation represents a key step in the environmental transformation of this pesticide. oup.com
Studies have identified this compound as a product of the biotransformation of its parent compounds by various organisms. For example, research on the metabolism of pentachloronitrobenzene (B1680406) (PCNB) in rats identified several tetrachloro-compounds, including the potential for 2,3,5,6-tetrachloro-thiophenol and -thioanisole formation. nih.gov While not directly this compound, this highlights the metabolic pathways involving dechlorination and transformation of related compounds. More directly, studies on the metabolism of 2,3,5,6-tetrachloronitrobenzene in rabbits showed that reduction of the nitro group is a key metabolic step. nih.govconsensus.app
The presence of this compound and its precursors in the environment has been documented. For instance, residues of tecnazene and its metabolites, including tetrachloroanisidine, have been found in potato composites. oup.com This indicates a pathway for human exposure and underscores the importance of understanding the complete lifecycle of these compounds.
Furthermore, the study of compounds like this compound contributes to the broader understanding of microbial degradation of halogenated pollutants. The ability of microorganisms to metabolize such compounds is a key area of research for environmental remediation. scirp.org
Below is a table summarizing key research findings related to this compound and its precursor compounds.
| Compound Name | Research Context | Finding |
| This compound | Metabolite of Tecnazene | Found in potato composites as a metabolite of the fungicide tecnazene. oup.com |
| 2,3,5,6-Tetrachloronitrobenzene | Metabolism in Rabbits | Metabolized through the reduction of the nitro group. nih.govconsensus.app |
| Pentachloronitrobenzene (PCNB) | Metabolism in Rats | Metabolized into various chlorinated compounds, including tetrachlorinated derivatives. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYRIGCRDZOZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220701 | |
| Record name | 2,3,5,6-Tetrachloroanisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70439-96-2 | |
| Record name | 2,3,5,6-Tetrachloroanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070439962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachloroanisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-TETRACHLOROANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1318C52Y93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies
Methodologies for 2,3,5,6-Tetrachloroanisidine Synthesis
The introduction of four chlorine atoms and an amino group onto an anisole (B1667542) core presents a significant synthetic challenge. The regiochemistry of the final product is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.
Electrophilic aromatic substitution is a fundamental strategy for the halogenation of aromatic rings. The synthesis of polychlorinated aromatic compounds often involves the direct chlorination of a substituted benzene (B151609) ring using a chlorinating agent and a Lewis acid catalyst.
A plausible synthetic route to this compound could involve the exhaustive chlorination of p-anisidine. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the amino group is also strongly activating and ortho-, para-directing. Protecting the highly reactive amino group, for instance as an acetanilide, would be necessary to prevent oxidation and to control the regioselectivity of the chlorination. The acetyl group can be removed by hydrolysis in the final step.
Alternatively, starting from a pre-chlorinated precursor can offer better control over the final substitution pattern. For instance, the synthesis could commence with a tetrachlorinated benzene derivative which is then functionalized with the methoxy and amino groups.
The choice of precursor is critical for a successful synthesis. Potential starting materials and the necessary transformations are outlined below:
From p-Anisidine: Direct chlorination of p-anisidine would likely lead to a mixture of products and potential degradation of the starting material due to the high reactivity of the ring. A more controlled approach would involve the protection of the amino group as an amide (e.g., acetanilide) to moderate its activating effect and direct the chlorination to the desired positions. Subsequent exhaustive chlorination followed by deprotection would yield the target compound.
From Tetrachlorobenzene Isomers: Synthesis could start from a specific tetrachlorobenzene isomer, such as 1,2,4,5-tetrachlorobenzene. wikipedia.org Introducing the methoxy and amino groups would require nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide could introduce the methoxy group, followed by a nucleophilic amination step to introduce the amino group. However, nucleophilic aromatic substitution on unactivated polychlorinated benzenes typically requires harsh reaction conditions.
Reaction optimization is crucial to maximize the yield and purity of this compound. Key parameters to consider include:
Chlorinating Agent and Catalyst: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) and Lewis acid catalyst (e.g., FeCl₃, AlCl₃) will influence the reactivity and regioselectivity of the chlorination.
Solvent: The solvent can affect the solubility of reagents and intermediates, as well as the reaction rate and selectivity.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.
A study on the synthesis of derivatives of 2,3,5,6-tetrachloromethylbenzene highlighted that high yields of chlorinated products could be achieved in carbon tetrachloride and chlorosulfonic acid at 50-55°C with iodine as a catalyst when an electron-donating group is present. researchgate.net
Table 1: Potential Precursor Compounds for this compound Synthesis
| Precursor Compound | Proposed Transformation | Key Considerations |
| p-Anisidine | Protection of amino group, followed by exhaustive chlorination and deprotection. | High reactivity of the starting material requires careful control of reaction conditions. |
| 1,2,4,5-Tetrachlorobenzene | Sequential nucleophilic aromatic substitution with methoxide and an amino group source. | Harsh reaction conditions may be required for nucleophilic substitution. |
| 2,5-Dichloroanisole | Further chlorination to introduce two additional chlorine atoms, followed by nitration and reduction. | Control of regioselectivity during the second chlorination step is crucial. |
Synthesis of Structurally Related Chlorinated Anisidine Analogues
The synthetic methodologies described for this compound can be adapted to produce a variety of structurally related chlorinated anisidine analogues. By starting with different isomers of chloroanisidines or by controlling the extent of chlorination, a library of compounds with varying degrees and patterns of chlorination can be synthesized. For example, the synthesis of 2,4,6-trichloroanisole (B165457) is known to occur via the O-methylation of its precursor 2,4,6-trichlorophenol. researchgate.net A similar strategy could be envisioned for anisidine analogues, starting from the corresponding chlorophenols followed by amination.
The synthesis of different isomers is highly dependent on the directing effects of the substituents already present on the aromatic ring. For instance, starting with m-anisidine would lead to a different set of chlorinated isomers compared to starting with p-anisidine.
Derivatization for Enhanced Research Utility
Derivatization of this compound can be employed to improve its analytical properties or to introduce functional handles for further chemical modifications.
The primary site for functional group modification in this compound is the amino group. Common derivatization strategies for aromatic amines, often used to enhance their volatility and thermal stability for gas chromatography (GC) analysis, include: thermofisher.com
Acylation: The amino group can be readily acylated using reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride to form the corresponding amides. This modification can improve chromatographic peak shape and allow for detection by electron capture detectors.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (TMS) groups. This increases the volatility of the compound, making it more amenable to GC analysis.
Formation of Schiff Bases: Reaction with aldehydes or ketones can form Schiff bases, which can be useful for certain analytical applications.
A comparative study of different amine-derivatization methods for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses highlighted Dansyl-Cl as a versatile reagent that generates products with fluorescence and high ionization efficiency. nih.gov
Table 2: Common Derivatization Reagents for the Amino Group
| Derivatization Reagent | Functional Group Introduced | Purpose of Derivatization |
| Acetic Anhydride | Acetyl | Increased thermal stability for GC |
| Heptafluorobutyric anhydride | Heptafluorobutyryl | Enhanced detectability by ECD-GC researchgate.net |
| BSTFA | Trimethylsilyl (TMS) | Increased volatility for GC |
| Dansyl Chloride | Dansyl | Fluorescence detection in HPLC nih.gov |
Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, metabolic fate investigations, and as internal standards in quantitative analysis. The synthesis of such labeled compounds involves the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecular structure.
The synthesis of labeled analogues can be achieved by using commercially available labeled starting materials in the synthetic pathways described in section 2.1.
¹³C-Labeling: A fully ¹³C-labeled benzene ring can be introduced by starting the synthesis with [¹³C₆]-benzene. Subsequent nitration, reduction, chlorination, and methoxylation steps would lead to [¹³C₆]-2,3,5,6-tetrachloroanisidine. The synthesis of [¹³C₆]-3,4-diaminobenzoic acid from [¹³C₆]-aniline has been described, demonstrating the feasibility of multi-step syntheses with labeled precursors. researchgate.net The synthesis of [¹³C₆]-2,4-dinitroanisole from [¹³C₆]-anisole has also been reported. nih.gov
¹⁵N-Labeling: The ¹⁵N isotope can be introduced at the amino group. This can be achieved by using a ¹⁵N-labeled aminating agent in a nucleophilic amination reaction or by using ¹⁵N-labeled nitric acid for nitration followed by reduction. The synthesis of [¹⁵N₂]-2,4-dinitroanisole has been described using [¹⁵N]-acetyl nitrate. nih.gov
Deuterium Labeling: Deuterium atoms can be introduced at specific positions on the aromatic ring or on the methoxy group. For instance, using deuterated solvents or reagents during synthesis can lead to the incorporation of deuterium.
The choice of labeling strategy depends on the specific research application and the desired position of the isotopic label.
Information regarding this compound is currently limited in scientific literature.
Following a comprehensive search for data specifically concerning the environmental fate and transformation dynamics of this compound, it has been determined that there is a significant lack of available scientific research on this particular chemical compound. As a result, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time.
The required information on specific abiotic degradation pathways, including photolytic and hydrolytic processes, as well as data on the persistence of this compound in soil and aquatic environments, is not sufficiently documented in accessible scientific databases and literature.
To provide a thorough and accurate report as requested, detailed studies on this specific compound are necessary. Information on related but structurally distinct compounds, such as other chloroaniline derivatives, cannot be used to accurately describe the environmental behavior of this compound without engaging in speculation, which would compromise the scientific integrity of the article.
Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the absence of specific research findings.
Environmental Fate and Transformation Dynamics
Formation of Transformation Products and their Characterization
The environmental transformation of 2,3,5,6-tetrachloroanisidine can lead to the formation of various degradation products through both biotic and abiotic processes. While specific studies on this compound are limited, the transformation pathways can be inferred from research on structurally similar compounds, such as other highly chlorinated anilines and anisoles. The primary transformation reactions involve reductive dechlorination under anaerobic conditions and potential hydroxylation under aerobic conditions.
Under anaerobic conditions, which are prevalent in sediments and flooded soils, the most probable transformation pathway for this compound is sequential reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. Research on the anaerobic degradation of pentachloroaniline (B41903) (PCA), a compound with a similar high degree of chlorination, has demonstrated a stepwise dechlorination process. In these studies, the ortho-chlorine atoms were preferentially removed. This suggests that this compound would likely undergo a similar degradation cascade.
One study on the microbial reductive dechlorination of pentachloroaniline in a sulfate-reducing sediment demonstrated its degradation into a series of less-chlorinated anilines. The observed pathway was:
Pentachloroaniline → 2,3,4,5-Tetrachloroaniline → 2,3,5-Trichloroaniline → 3,5-Dichloroaniline → 3-Chloroaniline → Aniline (B41778) nih.gov
This process occurred with a half-life of approximately 40 days for the initial dechlorination of pentachloroaniline nih.gov. The preferential removal of ortho-chlorines is a key characteristic of this anaerobic transformation nih.gov.
Based on this evidence, the expected anaerobic transformation products of this compound would be a series of less-chlorinated chloroanisidines, likely beginning with the removal of one of the ortho-chlorine atoms (at position 2 or 6).
In aerobic environments, the degradation of less-chlorinated anilines is known to proceed through hydroxylation of the aromatic ring, followed by ring cleavage. However, highly chlorinated compounds are generally more resistant to aerobic degradation.
Fungal biotransformation can also play a role in the environmental fate of related compounds. For instance, studies on the fungicide pentachloronitrobenzene (B1680406) (PCNB) have shown that it can be transformed by soil micromycetes into pentachloroaniline (PCA), pentachloroanisole, and pentachlorothioanisole (B41897) sci-hub.se. This indicates that microbial processes can lead to the formation of various chlorinated aromatic compounds from a parent molecule.
The characterization of these transformation products typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are essential for separating and identifying the various chlorinated congeners that may be present in environmental samples.
The following table summarizes the potential transformation products of this compound based on the degradation pathways of analogous compounds.
| Parent Compound | Potential Transformation Product | Formation Pathway | Environmental Condition |
| This compound | Trichloranisidines | Reductive Dechlorination | Anaerobic |
| This compound | Dichloroanisidines | Reductive Dechlorination | Anaerobic |
| This compound | Monochloroanisidines | Reductive Dechlorination | Anaerobic |
| This compound | Anisidine | Reductive Dechlorination | Anaerobic |
| This compound | Hydroxylated derivatives | Hydroxylation | Aerobic (less likely) |
It is important to note that the persistence of these transformation products can vary, with less-chlorinated compounds generally being more susceptible to further degradation.
Biodegradation Mechanisms and Microbial Interactions
Microbial Degradation Pathways of 2,3,5,6-Tetrachloroanisidine
The microbial degradation of chlorinated aromatic compounds is a key process for their removal from the environment. Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon and energy or to detoxify them through co-metabolism.
Bacteria are primary mediators in the degradation of chlorinated aromatics. Strains of Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus have been identified as capable of degrading a variety of chlorinated anilines and related compounds. For instance, Bacillus megaterium has been shown to degrade various dichloroanilines, while Pseudomonas fluorescens can dehalogenate and hydroxylate 3,4-dichloroaniline. nih.gov The initial steps in the bacterial degradation of chloroanilines often involve dioxygenase- or monooxygenase-catalyzed reactions that introduce hydroxyl groups onto the aromatic ring, leading to catecholic intermediates. Subsequent ring cleavage is a common strategy to funnel the metabolites into central metabolic pathways.
In the case of this compound, a plausible initial attack would involve either the demethylation of the methoxy (B1213986) group to form the corresponding tetrachlorophenol or the deamination of the amino group. Another potential pathway is reductive dehalogenation, where chlorine atoms are sequentially removed from the aromatic ring under anaerobic conditions. This has been observed in the microbial dechlorination of 2,3,5,6-tetrachlorobiphenyl, where bacterial enrichment cultures were able to reductively dechlorinate the compound to less chlorinated congeners. nih.govresearchgate.net
Table 1: Bacterial Species Involved in the Degradation of Related Chlorinated Aromatic Compounds
| Bacterial Species | Degraded Compound | Key Metabolic Process |
| Pseudomonas fluorescens 26-K | 3,4-dichloroaniline | Dehalogenation and hydroxylation |
| Bacillus megaterium IMT21 | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichloroaniline | Formation of dichloroaminophenol or dichloroacetanilide |
| Sphingobium chlorophenolicum | Pentachlorophenol | Reductive dehalogenation |
| Cupriavidus pinatubonensis BJ71 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 99% degradation within 6 days |
| Bacillus pumilus C2A1 | Chlorpyrifos (B1668852) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP) | Utilization as a sole carbon and energy source |
Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes, which have broad substrate specificity and can degrade a wide range of recalcitrant organic pollutants. Fungi such as Phanerochaete chrysosporium and Trametes versicolor have been shown to degrade various chlorinated phenols and anilines. The biotransformation of aromatic compounds by fungi often involves hydroxylation, demethylation, and conjugation reactions. mdpi.com For example, the fungus Cunninghamella elegans is capable of metabolizing a variety of xenobiotics, including the plant growth regulator forchlorfenuron, through hydroxylation. mdpi.com
A marine-derived fungus, Paecilomyces sp., has demonstrated the ability to biotransform tetracycline (B611298) antibiotics, indicating the potential for fungi to modify complex molecules. nih.gov In the context of this compound, fungal systems could potentially demethylate the anisole (B1667542) moiety to form 2,3,5,6-tetrachlorophenol, which could then undergo further degradation through oxidative processes catalyzed by enzymes like laccases and peroxidases.
The complete mineralization of complex chlorinated compounds like this compound is often difficult for a single microbial species to achieve. Microbial consortia, which consist of multiple interacting microbial populations, can be more effective in degrading such pollutants. mdpi.comfrontiersin.org The synergistic actions within a consortium can lead to more extensive degradation than the sum of the individual members' capabilities. mdpi.com
For example, in the degradation of 3,5,6-trichloro-2-pyridinol (TCP), a microbial consortium from dryland soil demonstrated efficient degradation under anaerobic conditions, involving both reductive and hydrolytic dechlorination mechanisms. nih.govresearchgate.net The consortium included aerobic bacteria like Ochrobactrum and Delftia, as well as anaerobic and facultative bacteria such as Bacteroides, Bacillus, and Cupriavidus. nih.govresearchgate.net This highlights the metabolic versatility of consortia, where different members can carry out different steps of a degradation pathway. A consortium for this compound degradation could involve anaerobic bacteria for initial reductive dehalogenation, followed by aerobic bacteria to cleave the aromatic ring of the resulting less-chlorinated intermediates.
Enzymatic Biotransformation Processes
The biodegradation of this compound is ultimately driven by the action of specific enzymes that catalyze the cleavage of chemical bonds within the molecule.
Several classes of enzymes are likely to be involved in the biotransformation of this compound.
Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. Reductive dehalogenases are crucial under anaerobic conditions, while hydrolytic and oxidative dehalogenases function in aerobic environments. For example, tetrachlorohydroquinone (B164984) (TCHQ) dehalogenase from Sphingobium chlorophenolicum is a key enzyme in the degradation of pentachlorophenol. nih.gov This enzyme is a member of the glutathione (B108866) S-transferase superfamily and catalyzes the conversion of TCHQ to 2,6-dichlorohydroquinone. nih.gov
Dioxygenases and Monooxygenases: These enzymes introduce one or two oxygen atoms into the aromatic ring, which is often a critical initial step in the aerobic degradation of aromatic compounds. This hydroxylation can facilitate subsequent ring cleavage.
Laccases and Peroxidases: These are extracellular enzymes, commonly produced by white-rot fungi, that have a broad substrate range and can oxidize a variety of phenolic and anilinic compounds.
Table 2: Key Enzymes in the Biotransformation of Related Halogenated Aromatic Compounds
| Enzyme | Source Organism | Substrate | Function |
| Tetrachlorohydroquinone (TCHQ) dehalogenase | Sphingobium chlorophenolicum | Tetrachlorohydroquinone | Reductive dehalogenation |
| Haloalkane dehalogenase | Rhodococcus rhodochrous | Short-chained aliphatic halogenated hydrocarbons | Dehalogenation to a primary alcohol |
| Dioxygenases | Ralstonia pickettii | Chlorobenzene | Hydroxylation |
| Reductive dehalogenase (NpRdhA) | Nitratireductor pacificus pht-3B | 2,6-dibromophenol | Reductive dehalogenation |
The enzymatic removal of chlorine atoms from an aromatic ring can occur through several mechanisms.
Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is a key process in the anaerobic degradation of polychlorinated compounds. The reaction requires an electron donor. The cobalamin (B12)-dependent reductive dehalogenase, NpRdhA, from Nitratireductor pacificus pht-3B, is an example of an enzyme that carries out this type of reaction. nih.gov
Oxidative Dehalogenation: In this mechanism, the halogen atom is removed during the oxygenase-catalyzed hydroxylation of the aromatic ring. This is a common initial step in the aerobic degradation of halogenated aromatic compounds.
Hydrolytic Dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from water.
The tetrachlorohydroquinone dehalogenase provides a well-studied example of a complex dehalogenation mechanism. It is a monomeric enzyme that utilizes two equivalents of glutathione. nih.gov The first glutathione molecule is involved in forming a conjugate with the substrate, and the second is involved in a thiol-disulfide exchange reaction that regenerates the free enzyme. nih.gov This intricate mechanism highlights the specialized enzymatic machinery that has evolved to deal with highly halogenated pollutants.
Ring Cleavage Mechanisms and Mineralization
The biodegradation of chlorinated aromatic compounds like this compound by microorganisms is a critical process for their removal from the environment. While direct enzymatic pathways for this compound are not extensively documented, the mechanisms can be inferred from studies on other chlorinated anilines and aromatic compounds. The aerobic degradation of these compounds typically culminates in the cleavage of the aromatic ring, a key step that breaks down the stable core structure and leads to mineralization.
The initial step in the aerobic degradation of chlorinated anilines often involves an oxidative deamination, catalyzed by oxygenase enzymes, to form a corresponding chlorinated catechol. In the case of this compound, it is hypothesized that the methoxy group is first demethylated to a hydroxyl group, followed by the removal of the amino group, leading to the formation of tetrachlorocatechol.
Once formed, this chlorinated catechol intermediate is susceptible to ring cleavage by dioxygenase enzymes. There are two primary pathways for aromatic ring cleavage:
Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This pathway is common in the degradation of aniline (B41778) and some chloroanilines nih.gov.
Meta-cleavage pathway: Catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups.
The subsequent enzymatic steps further break down the resulting aliphatic acids into smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Complete degradation, or mineralization, results in the conversion of the organic compound into inorganic products such as carbon dioxide (CO2), water (H2O), and chloride ions (Cl-). The ability of microorganisms to achieve complete mineralization of chlorinated anilines has been observed in various studies, suggesting that this compound could also be fully degraded under favorable conditions.
Factors Influencing Biodegradation Rates
The efficiency of microbial degradation of this compound is not solely dependent on the presence of capable microorganisms but is also significantly influenced by a range of environmental and substrate-related factors.
Environmental Parameters (e.g., pH, Temperature, Nutrient Availability)
Environmental conditions play a pivotal role in regulating microbial growth and enzymatic activity, thereby affecting the rate of biodegradation.
pH: The pH of the soil or water matrix can significantly impact the degradation of chlorinated compounds. For instance, the degradation of the organophosphate insecticide chlorpyrifos has been shown to be considerably faster in neutral to alkaline soils compared to acidic soils nih.gov. Similarly, optimal degradation of aniline by Pseudomonas strains has been observed within a pH range of 5 to 9 mdpi.com. It is therefore likely that the biodegradation of this compound would be favored in environments with a neutral to slightly alkaline pH. Extreme pH values can denature the enzymes responsible for degradation and inhibit microbial growth.
Temperature: Temperature affects the metabolic rate of microorganisms and the kinetics of enzymatic reactions. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. For example, studies on the degradation of trichloroethene have demonstrated that raising the temperature can increase the degradation rate clemson.edu. The optimal temperature for the degradation of this compound would depend on the specific microbial populations involved, with different microorganisms having different optimal temperature ranges for growth and activity.
Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and other trace elements is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the ability of microorganisms to degrade contaminants, even if all other conditions are favorable. Therefore, the availability of adequate nutrients in the environment is a key factor for the efficient biodegradation of this compound.
Substrate Concentration Effects
The concentration of the substrate, in this case, this compound, can have a profound effect on its biodegradation rate.
High concentrations of chlorinated aromatic compounds can be toxic or inhibitory to microorganisms. Studies on the biodegradation of monochlorophenols have shown that as the initial substrate concentration increases, the percentage of degradation can decrease nih.gov. At very high concentrations, the substrate can inhibit the metabolic activity of the degrading microorganisms nih.gov. Similarly, research on chlorinated anilines has indicated that decreasing the concentration of the compound can lead to an improvement in biodegradation rates nih.gov.
This suggests that at lower concentrations, the biodegradation of this compound may follow first-order kinetics, where the rate is proportional to the concentration. However, at higher concentrations, zero-order kinetics might be observed, where the rate becomes independent of the concentration due to enzyme saturation. Above a certain threshold, the compound may become inhibitory, leading to a significant reduction or complete cessation of biodegradation.
Interactive Data Table: Factors Affecting Biodegradation of Related Chlorinated Compounds
| Factor | Compound | Organism/System | Observed Effect | Reference |
| pH | Chlorpyrifos | Soil Microcosms | Degradation rate increased with increasing pH from 4.7 to 8.4. | nih.gov |
| pH | Aniline | Pseudomonas strains | Optimal degradation observed between pH 5 and 9. | mdpi.com |
| Temperature | Trichloroethene | Groundwater Microcosms | Increasing temperature from 18°C to 30°C increased the degradation rate. | clemson.edu |
| Concentration | Monochlorophenols | Microbial Consortium | Higher concentrations led to a decrease in the percentage of degradation. | nih.gov |
| Concentration | o-Chloroaniline | Complex Bacteria | Decreasing concentration improved the biodegradation rate. | nih.gov |
Biotransformation in Non Human Biological Systems
Metabolic Fate in Model Organisms (e.g., Mammalian, Aquatic, Terrestrial Non-Human Species)
To determine the metabolic fate of a compound like 2,3,5,6-Tetrachloroanisidine, researchers typically utilize a variety of model organisms representing different ecological niches.
Investigating the absorption and distribution of a chemical is the first step in understanding its metabolic journey. Studies would need to be conducted to determine the rate and extent of absorption of this compound through various routes of exposure, such as oral, dermal, or branchial (in aquatic species). Following absorption, the compound's distribution throughout the organism's tissues and organs would be mapped to identify potential sites of accumulation and metabolism.
The core of biotransformation research is the identification of metabolites. This process involves exposing model organisms to this compound and subsequently analyzing tissues and excreta for the presence of biotransformation products. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to elucidate the chemical structures of these metabolites. Common metabolic reactions for chlorinated aromatic compounds can include hydroxylation, demethylation, and conjugation with endogenous molecules like glutathione (B108866) or glucuronic acid.
Understanding the routes and rates of excretion is critical for determining the biological half-life of a compound and its metabolites. For this compound, studies would need to quantify its elimination in urine, feces, and, for aquatic organisms, via gills. Metabolite profiling of the excreta would reveal the primary forms in which the compound is eliminated from the body, providing insights into the efficiency of the detoxification processes.
Comparative Biotransformation Across Different Non-Human Species
Significant variations in metabolic pathways can exist between different species. Therefore, a comparative approach is necessary to build a comprehensive ecological understanding. Research on this compound would ideally include a range of organisms, such as different mammalian species (e.g., rats, mice), fish (e.g., rainbow trout, zebrafish), and terrestrial invertebrates (e.g., earthworms), to compare the types and quantities of metabolites produced.
Ecotoxicological Research and Environmental Impact Assessment
Impacts on Terrestrial Ecosystems and Organisms
Plant Growth and Development Studies
There is a notable lack of specific research investigating the direct effects of 2,3,5,6-tetrachloroanisidine on plant growth and development. General studies on the phytotoxicity of other chlorinated anilines, which are structurally related compounds, suggest that they can be harmful to plants. The mode of action often involves the inhibition of photosynthesis and disruption of cell division and growth. However, without direct experimental evidence, the specific impact of this compound on various plant species, including potential effects on seed germination, root elongation, and biomass accumulation, cannot be definitively stated. The potential for phytotoxicity exists, but dedicated studies are required to ascertain the concentration-dependent effects and the sensitivity of different plant species to this compound.
Ecotoxicological Endpoints and Biomarker Development
Ecotoxicological endpoints are measurable responses of organisms to contaminant exposure. For compounds like this compound, these could include mortality, reproductive impairment, and behavioral changes in aquatic and terrestrial organisms. However, specific endpoints and sensitive biomarkers for this compound have not been well-established.
Biomarkers are early warning indicators of toxic exposure at the molecular, cellular, or physiological level. researchgate.netmdpi.com In the context of chlorinated aromatic compounds, potential biomarkers could include the induction of cytochrome P450 enzymes, which are involved in the metabolism of foreign chemicals, or the presence of DNA adducts, indicating genotoxic potential. mdpi.comresearcher.life Oxidative stress biomarkers, such as changes in the activity of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) and levels of lipid peroxidation, are also commonly used to assess the impact of various environmental pollutants. researchgate.net The development of specific and sensitive biomarkers for this compound would be crucial for monitoring its presence and effects in the environment.
Mixture Toxicity and Synergistic/Antagonistic Effects with Co-Contaminants
In the environment, organisms are typically exposed to a complex mixture of chemicals rather than single compounds. nih.gov The combined effect of these chemicals can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). nih.govnih.govmdpi.com There is a significant gap in the literature regarding the mixture toxicity of this compound with other common environmental co-contaminants such as pesticides, heavy metals, or other persistent organic pollutants.
Understanding these interactions is critical for accurate environmental risk assessment. For example, the presence of other contaminants could potentially alter the bioavailability, uptake, and toxicity of this compound. Without specific studies, it is difficult to predict whether this compound would act synergistically or antagonistically with other pollutants, highlighting a key area for future research.
Bioaccumulation and Bioconcentration Potential in Environmental Food Webs
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment or through its food, leading to a concentration higher than in the surrounding medium. epa.gov The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a chemical to accumulate in an organism, particularly in aquatic environments. wikipedia.org
For this compound, predictive models based on its physicochemical properties, such as the octanol-water partition coefficient (Log Kow), can provide an estimate of its bioaccumulation potential. A predicted Log Kow of 5.7 suggests a high potential for bioaccumulation. oecd.org Similarly, predicted bioconcentration factors (BCF) from various models range from approximately 490 to over 46,000, further indicating a tendency to accumulate in organisms. oecd.org
The following table summarizes the predicted bioaccumulation and bioconcentration values for this compound from one database:
| Parameter | Predicted Value | Source |
| Log Kow | 5.7 | oecd.org |
| Log BCF (BCFWIN) | 2.691 | oecd.org |
| Log BCF Max (OASIS) | 4.66924110714735 | oecd.org |
| Log BAF T2MTL (Gobas) | 5.30123428218142 | oecd.org |
These high predicted values suggest that this compound is likely to bioaccumulate in the fatty tissues of organisms and has the potential to biomagnify through the food web. epa.govnaturalnews.com This means that concentrations of the compound could increase at successively higher trophic levels, posing a risk to top predators. However, it is crucial to note that these are predicted values, and empirical studies are needed to confirm the actual bioaccumulation and biomagnification of this compound in various environmental food webs.
Role of 2,3,5,6 Tetrachloroanisidine in Environmental Contaminants Research
Occurrence and Distribution in Environmental Samples (e.g., Water, Soil, Sediment, Biota)
Research on the metabolism of PCNB in rats has identified 2,3,4,6- and/or 2,3,5,6-tetrachloroanisole (B166954) as metabolites. nih.gov This suggests a plausible pathway for the formation of 2,3,5,6-tetrachloroanisidine's direct precursor, 2,3,5,6-tetrachloroanisole, in the environment through the microbial or metabolic breakdown of PCNB. Chloroanisoles, as a class of compounds, are known to be formed through the microbial methylation of chlorophenols, which have been used as pesticides and wood preservatives. maxapress.comwikipedia.orgnih.gov For instance, 2,4,6-trichloroanisole (B165457) is a well-known environmental contaminant responsible for "cork taint" in wine and can be found in water and other environmental matrices. maxapress.comwikipedia.orgresearchgate.netmaxapress.com
Given these transformation pathways, it is conceivable that this compound could be present in environmental compartments such as:
Soil: In agricultural areas where PCNB has been applied, its degradation could lead to the formation and persistence of 2,3,5,6-tetrachloroanisole, and subsequently, the potential for transformation to this compound.
Water and Sediment: Runoff from treated agricultural fields could transport PCNB and its degradation products, including chloroanisoles, into nearby water bodies, where they can accumulate in sediments. High concentrations of PCNB and its principal biodegradation products have been detected in river water near agricultural areas. sigmaaldrich.com
Biota: Due to the lipophilic nature of chlorinated organic compounds, there is a potential for bioaccumulation in organisms.
While specific data is lacking, the following table illustrates the potential environmental distribution based on the behavior of similar compounds.
| Environmental Compartment | Potential for Occurrence of this compound |
| Water | Possible, particularly in agricultural runoff. |
| Soil | Likely, in areas with historical PCNB use. |
| Sediment | Likely, due to accumulation from the water column. |
| Biota | Possible, due to potential for bioaccumulation. |
Comparative Analysis with Other Persistent Organic Pollutants (POPs)
While this compound is not currently listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention, it shares chemical characteristics with many listed POPs. A comparative analysis highlights these similarities:
| Characteristic | This compound (Inferred) | Known POPs (e.g., DDT, PCBs) |
| Chemical Structure | Halogenated aromatic compound | Often halogenated aromatic compounds |
| Persistence | Likely to be persistent due to the chlorinated benzene (B151609) ring | Highly persistent in the environment |
| Bioaccumulation | Potential for bioaccumulation in fatty tissues | High potential for bioaccumulation |
| Long-range Transport | Potential for atmospheric transport | Subject to long-range environmental transport |
The presence of chlorine atoms on the aromatic ring of this compound suggests that it would be resistant to degradation and prone to bioaccumulation, similar to other chlorinated pollutants.
Advanced Research Topics and Future Directions
Emerging Research Gaps and Challenges
A significant research gap is the lack of fundamental data on the environmental occurrence, fate, and toxicity of 2,3,5,6-tetrachloroanisidine. The challenges in studying such compounds often lie in their low environmental concentrations, the complexity of environmental matrices, and the lack of analytical standards. Furthermore, chloroanilines can become integrated into soil and humic substances, making them difficult to extract and quantify semanticscholar.org.
Key research gaps and challenges include:
Analytical Method Development: The absence of standardized and sensitive analytical methods for the detection and quantification of this compound in various environmental compartments (soil, water, air, biota) is a primary hurdle.
Environmental Occurrence and Distribution: There is a need for studies to determine the presence and concentration of this compound in the environment, particularly in areas with historical or current use of related parent compounds.
Toxicity and Ecotoxicity Data: Comprehensive toxicological and ecotoxicological data for this compound are lacking. This includes understanding its potential for bioaccumulation, carcinogenicity, and endocrine disruption, which have been noted for other chloroanilines semanticscholar.org.
Identification of Transformation Products: Research is needed to identify the potential transformation and degradation products of this compound under various environmental conditions, as these products may be more mobile or toxic than the parent compound.
Development of Novel Remediation Strategies
Given the persistence of many chlorinated aromatic compounds, the development of effective remediation strategies is crucial.
Advanced Bioremediation Approaches
Bioremediation offers an environmentally friendly and cost-effective approach for the cleanup of contaminated sites. Research on chloroaniline-degrading microorganisms has identified several bacterial strains capable of utilizing these compounds as a source of carbon and nitrogen nih.gov.
Future bioremediation research for this compound could focus on:
Isolation and Characterization of Degrading Microorganisms: Enrichment and isolation of microbial consortia or pure cultures capable of degrading this compound from contaminated environments.
Metabolic Pathway Elucidation: Understanding the enzymatic and genetic basis of this compound biodegradation to enhance degradation efficiency. For some chloroanilines, degradation is known to occur via a modified ortho-cleavage pathway nih.gov.
Bioaugmentation and Biostimulation: Investigating the efficacy of introducing specialized microorganisms (bioaugmentation) or adding nutrients to stimulate the activity of indigenous degrading populations (biostimulation) in contaminated soils and water.
Integration with Other Remediation Technologies
Combining different remediation technologies can often lead to more efficient and complete removal of contaminants.
| Technology Combination | Potential Advantages for Chloroaniline Remediation |
| Advanced Oxidation Processes (AOPs) + Bioremediation | AOPs can partially oxidize recalcitrant chloroanilines, making them more amenable to subsequent biological degradation. |
| Nanoremediation + Bioremediation | The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), can accelerate the dechlorination of chloroanilines, followed by bioremediation to mineralize the resulting intermediates. |
| Phytoremediation + Microbial Remediation | Plants can help to contain and, in some cases, degrade chloroanilines, while associated rhizospheric microorganisms can enhance the breakdown of these compounds. |
Mechanistic Studies on Long-Term Environmental Fates
The long-term environmental fate of chloroanilines is of concern due to their potential for persistence and transformation into other toxic compounds semanticscholar.orgresearchgate.net.
Future mechanistic studies should investigate:
Sorption and Desorption Dynamics: Understanding the binding mechanisms of this compound to soil organic matter and clay minerals, which will influence its mobility and bioavailability.
Abiotic Degradation Pathways: Investigating abiotic degradation processes such as photolysis and hydrolysis under various environmental conditions.
Formation of Bound Residues: Characterizing the formation and long-term stability of non-extractable residues of this compound in soil, as these can be a long-term source of contamination.
Reductive Dechlorination: Exploring the potential for anaerobic microbial communities to reductively dechlorinate this compound, a key transformation pathway for many chlorinated pollutants.
Application of -Omics Technologies in Biodegradation and Biotransformation Research
-Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) are powerful tools for elucidating the mechanisms of microbial degradation of pollutants. These approaches can provide a holistic view of the microbial response to the presence of a contaminant.
| -Omics Technology | Application in this compound Research |
| Genomics | Sequencing the genomes of degrading bacteria to identify genes and gene clusters responsible for the breakdown of this compound. |
| Transcriptomics | Analyzing the gene expression profiles of microorganisms in the presence of this compound to understand the regulatory networks involved in its degradation. |
| Proteomics | Identifying the key enzymes and proteins involved in the metabolic pathways for this compound degradation. |
| Metabolomics | Identifying the intermediate and final products of this compound biotransformation to fully elucidate the degradation pathway. |
Predictive Modeling for Environmental Behavior and Ecotoxicity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental behavior and toxicity of chemicals when experimental data are scarce.
For this compound, future modeling efforts could include:
Development of QSAR Models: Building QSAR models to predict key properties such as water solubility, octanol-water partition coefficient (Kow), soil sorption coefficient (Koc), and various toxicity endpoints. For other chloroanilines, hydrophobicity has been identified as a key determinant of toxicity researchgate.netnih.gov.
Fate and Transport Modeling: Using multimedia environmental fate models to predict the distribution and persistence of this compound in the environment.
Ecotoxicity Modeling: Developing models to predict the potential adverse effects of this compound on different trophic levels in aquatic and terrestrial ecosystems.
Q & A
Q. How can 2,3,5,6-Tetrachloroanisidine be reliably identified and quantified in environmental samples?
Methodological Answer:
- Analytical Workflow : Use gas chromatography (GC) paired with electron capture detection (ECD) or mass spectrometry (MS) for high sensitivity. For HPLC, employ a C18 reverse-phase column with UV detection at 254 nm due to aromatic absorption .
- Standardization : Prepare calibration curves using certified reference materials (e.g., 10 mg/L or 100 mg/L cyclohexane-based standard solutions) to ensure accuracy. Matrix-matched standards are critical for compensating for environmental sample interferences .
- Validation : Report recovery rates (>80% indicates robust methodology) and limit of detection (LOD) using spiked samples. For example, FDA multiresidue methods achieve "C" (complete recovery) for this compound in plant matrices .
Q. What are the key challenges in chromatographic separation of this compound from co-eluting chlorinated analogs?
Methodological Answer:
- Column Selection : Use a high-resolution GC column (e.g., DB-5ms, 30 m × 0.25 mm ID) to resolve structurally similar compounds like 2,3,5,6-tetrachloroaniline or tecnazene metabolites. Adjust temperature ramping (e.g., 50°C to 300°C at 10°C/min) .
- Matrix Effects : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup for food/environmental samples to reduce lipid or pigment interference .
- Confirmatory Analysis : Pair GC with tandem MS (GC-MS/MS) to differentiate isomers via fragmentation patterns (e.g., m/z 265 [M-Cl]+ for this compound) .
Advanced Research Questions
Q. How does this compound form as a metabolite of tecnazene, and what experimental models are suitable for studying this pathway?
Methodological Answer:
- In Vitro Models : Incubate tecnazene with liver microsomes (e.g., rat S9 fractions) to simulate oxidative metabolism. Monitor methoxy group introduction via LC-HRMS .
- Isotopic Labeling : Use deuterated tecnazene (d10) to trace metabolic pathways and identify intermediates via isotopic shifts in MS spectra .
- Field Studies : Analyze soil/plant samples from tecnazene-treated agricultural sites to correlate degradation kinetics with environmental factors (pH, microbial activity) .
Q. What synthetic strategies optimize the purity and yield of this compound in laboratory-scale synthesis?
Methodological Answer:
- Chlorination Protocols : React aniline derivatives with sulfuryl chloride (SO2Cl2) under anhydrous conditions. Control stoichiometry to avoid over-chlorination .
- Methoxy Group Introduction : Use methyl iodide (CH3I) and silver oxide (Ag2O) in DMF to selectively methylate 2,3,5,6-tetrachloro-4-aminophenol .
- Purification : Recrystallize from ethanol/water mixtures to remove polychlorinated byproducts. Validate purity via melting point (mp ~160–165°C) and NMR (δ 3.8 ppm for OCH3) .
Q. How does the stability of this compound vary under environmental conditions (pH, UV exposure)?
Methodological Answer:
- Photolysis Studies : Exclude solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Compare half-lives in aquatic vs. soil matrices .
- Hydrolytic Stability : Incubate at pH 3–9 (buffered solutions) at 25°C and 40°C. LC-MS can detect cleavage products (e.g., 2,3,5,6-tetrachloroaniline under acidic conditions) .
- Data Interpretation : Use first-order kinetics models (e.g., ) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
